
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide
Übersicht
Beschreibung
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide, also known as DMTF, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTF is a sulfonamide-based compound that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Wirkmechanismus
The mechanism of action of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which may contribute to the anti-cancer effects of this compound. Additionally, this compound has been shown to inhibit the activity of transforming growth factor-beta (TGF-beta), a cytokine that plays a key role in fibrosis. By inhibiting TGF-beta activity, this compound may reduce the deposition of extracellular matrix proteins and prevent fibrosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis in cancer cells, and reduces the activation of fibroblasts. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of HDACs and TGF-beta.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide in lab experiments is its potential therapeutic applications in cancer, fibrosis, and inflammation. Additionally, this compound is a small molecule that can be easily synthesized and modified for structure-activity relationship studies. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide. One direction is to further investigate the mechanism of action of this compound, particularly its effects on HDACs and TGF-beta. Additionally, future studies could explore the potential therapeutic applications of this compound in other diseases, such as autoimmune disorders and neurodegenerative diseases. Furthermore, future research could focus on developing more potent and selective analogs of this compound for therapeutic use.
Wissenschaftliche Forschungsanwendungen
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation. Studies have demonstrated that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. Additionally, this compound has been shown to have anti-fibrotic effects by inhibiting the activation of fibroblasts and reducing the deposition of extracellular matrix proteins. Furthermore, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-25-13-4-3-12(11-15(13)26-2)7-8-20-29(23,24)16-6-5-14(27-16)17(22)21-18-19-9-10-28-18/h3-6,9-11,20H,7-8H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIPFAULBBZZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(cyclopropylamino)methyl]-N-methylbenzamide](/img/structure/B3216223.png)
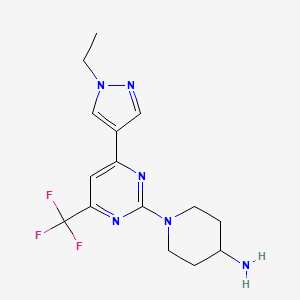
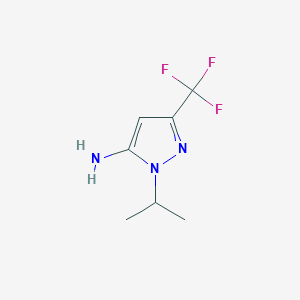
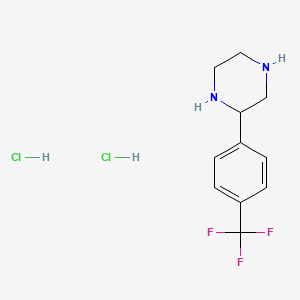
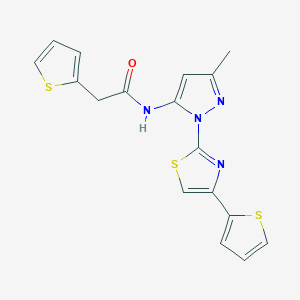
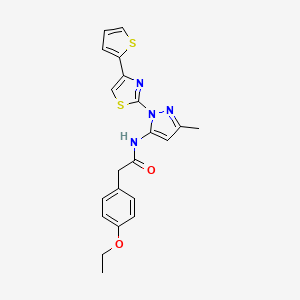
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B3216260.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216263.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B3216267.png)
![2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine](/img/structure/B3216274.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3216285.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide](/img/structure/B3216294.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3216309.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3216317.png)